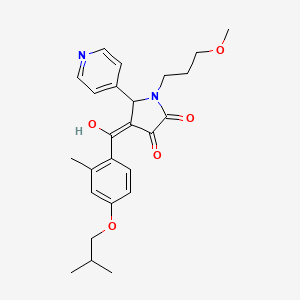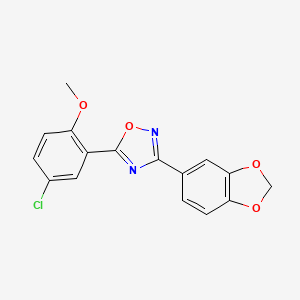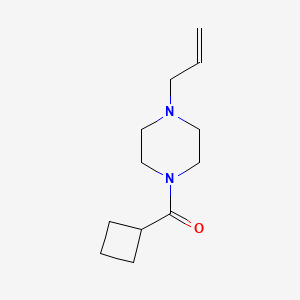![molecular formula C21H23N3O5S B5432802 4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5432802.png)
4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoxaline core, a sulfonyl group, and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the quinoxaline core, the introduction of the sulfonyl group, and the attachment of the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline core or the sulfonyl group, leading to different reduced products.
Substitution: The methoxy group and the piperidine moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of advanced polymers or coatings.
作用機序
The mechanism of action of 4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other quinoxaline derivatives, sulfonyl-containing molecules, and piperidine-based structures. Examples include:
- Quinoxaline-2,3-dione
- 4-methoxybenzenesulfonamide
- Piperidine-4-carboxamide
Uniqueness
The uniqueness of 4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various research and industrial contexts.
特性
IUPAC Name |
4-[4-methoxy-3-(piperidine-1-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-29-19-10-9-15(13-16(19)21(26)23-11-5-2-6-12-23)30(27,28)24-14-20(25)22-17-7-3-4-8-18(17)24/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXGDCBLONJLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-2-[[(E)-3-phenylprop-2-enyl]amino]propan-1-ol;hydrochloride](/img/structure/B5432733.png)
![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5432745.png)
![N-[2-(difluoromethoxy)phenyl]butane-1-sulfonamide](/img/structure/B5432757.png)

![N'-[(5-ethyl-2-thienyl)methylene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5432776.png)
![N-(2-cyanophenyl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B5432779.png)
![5-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5432793.png)
![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanenitrile](/img/structure/B5432794.png)
![N-{4-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)methyl]phenyl}acetamide](/img/structure/B5432799.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)carbonyl]piperidine](/img/structure/B5432806.png)


![N,1-dimethyl-6-propyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5432814.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-isopropyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5432821.png)
